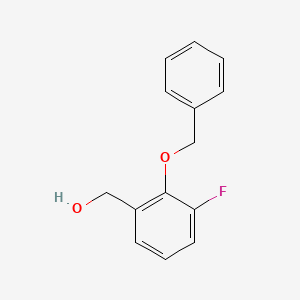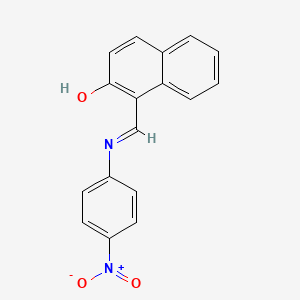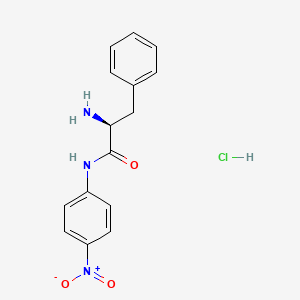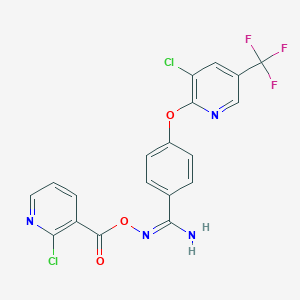
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene is a chemical compound with the molecular formula C8H6ClF3S and a molecular weight of 226.65 g/mol It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethylsulfanyl group attached to a benzene ring
Preparation Methods
One common method includes the reaction of 1-chloro-2-methylbenzene with trifluoromethanesulfenyl chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylsulfanyl group, yielding simpler derivatives.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene can be compared with similar compounds such as:
1-Chloro-2-methylbenzene: Lacks the trifluoromethylsulfanyl group, resulting in different reactivity and applications.
1-Chloro-3-trifluoromethylsulfanyl-benzene: Similar structure but different positioning of the methyl group, affecting its chemical properties.
2-Chloro-3-methyl-4-trifluoromethylsulfanyl-benzene: Different substitution pattern on the benzene ring, leading to unique reactivity.
Properties
IUPAC Name |
1-chloro-2-methyl-3-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABCAEKFJVLYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
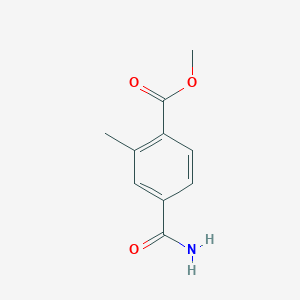
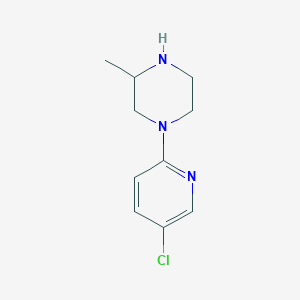
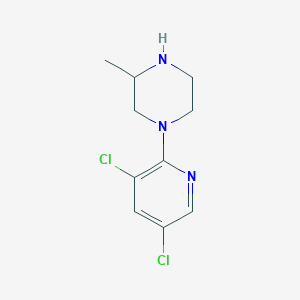
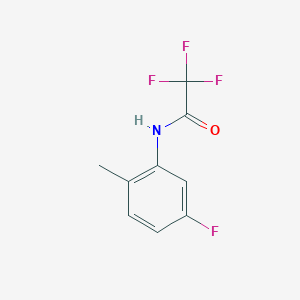

![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)
![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)
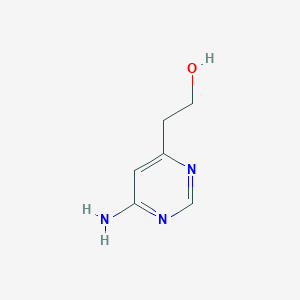
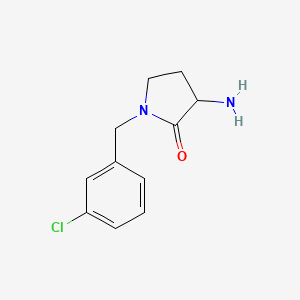
![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)
